Hexahydrosiladifenidol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

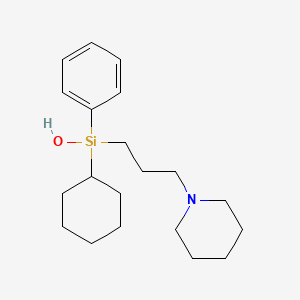

Hexahydrosiladifenidol est un composé organique synthétique de formule moléculaire C20H33NOSi. Il est connu pour son rôle d'antagoniste sélectif des récepteurs muscariniques, ciblant en particulier les sous-types de récepteurs M1, M2 et M3

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Hexahydrosiladifenidol peut être synthétisé par une série de réactions chimiques impliquant les groupes cyclohexyle, phényle et pipéridinyle. La synthèse implique généralement les étapes suivantes :

Formation de l'intermédiaire cyclohexyle-phényle : Cette étape implique la réaction des groupes cyclohexyle et phényle dans des conditions spécifiques pour former le composé intermédiaire.

Introduction du groupe pipéridinyle : Le groupe pipéridinyle est introduit par une réaction de substitution nucléophile, conduisant à la formation du composé final d'this compound.

Méthodes de production industrielle

La production industrielle d'this compound implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus nécessite un contrôle précis des conditions de réaction, notamment la température, la pression et l'utilisation de catalyseurs appropriés pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Hexahydrosiladifenidol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels à l'intérieur du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une gamme de composés dérivés .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines scientifiques :

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement aux récepteurs muscariniques, en particulier les sous-types M1, M2 et M3. Cette liaison inhibe l'action de l'acétylcholine, un neurotransmetteur, bloquant ainsi les voies de signalisation en aval associées à ces récepteurs . La sélectivité du composé pour différents sous-types de récepteurs permet une modulation ciblée de processus physiologiques spécifiques .

Applications De Recherche Scientifique

Hexahydrosiladifenidol has been extensively studied for its applications in various scientific fields:

Mécanisme D'action

Hexahydrosiladifenidol exerts its effects by selectively binding to muscarinic receptors, particularly the M1, M2, and M3 subtypes. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby blocking the downstream signaling pathways associated with these receptors . The compound’s selectivity for different receptor subtypes allows for targeted modulation of specific physiological processes .

Comparaison Avec Des Composés Similaires

Hexahydrosiladifenidol est unique dans sa structure et sa sélectivité pour les récepteurs muscariniques. Des composés similaires comprennent :

Hexahydrodifenidol : Un autre antagoniste des récepteurs muscariniques avec une structure similaire mais des profils de sélectivité des récepteurs différents.

Méthoctramine : Un antagoniste des récepteurs muscariniques avec une structure chimique et une sélectivité différentes pour les récepteurs M2.

Pirénzépine : Un antagoniste sélectif des récepteurs M1 avec des propriétés pharmacologiques distinctes.

This compound se distingue par sa sélectivité équilibrée pour les récepteurs M1, M2 et M3, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Hexahydrosiladifenidol (HHSiD) is a compound that has garnered attention for its pharmacological properties, particularly as a muscarinic receptor antagonist. This article delves into the biological activity of HHSiD, focusing on its receptor interactions, pharmacokinetics, and potential therapeutic applications.

Overview of Muscarinic Receptors

Muscarinic receptors are a subtype of acetylcholine receptors that play crucial roles in various physiological processes, including neurotransmission, smooth muscle contraction, and glandular secretion. They are classified into five subtypes (M1 to M5), each associated with different tissues and functions. Understanding the selectivity and binding affinity of compounds like HHSiD to these receptors is essential for developing targeted therapies.

Binding Affinity and Selectivity

Research has shown that HHSiD exhibits distinct binding affinities across muscarinic receptor subtypes. A study investigating various analogs of this compound found that:

- M1 Receptor : Highest affinity and selectivity.

- M3 Receptor : Moderate affinity, often preferred in certain analogs.

- M2 Receptor : Lowest affinity among the three subtypes studied .

The stereoselectivity of HHSiD also plays a significant role in its biological activity. For instance, enantiomers of HHSiD demonstrated varying selectivity ratios at different receptor subtypes, indicating the importance of molecular configuration in pharmacological efficacy .

Pharmacokinetic Properties

Pharmacokinetic studies on tritiated HHSiD have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. In rat models, the compound showed a rapid distribution phase with significant radioactivity detected in the brain and other tissues shortly after administration. This suggests potential central nervous system activity, which could be beneficial for treating conditions like motion sickness or gastrointestinal disorders .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 30 minutes post-administration |

| Half-Life | 2 hours |

| Tissue Distribution | High in CNS |

Motion Sickness and Antiemetic Effects

HHSiD has been explored for its potential use as an antiemetic agent. In clinical studies, it has shown efficacy in reducing nausea and vomiting associated with motion sickness. The antagonistic action at M1 receptors is believed to mediate these effects by blocking cholinergic signaling in the vestibular system .

Research Findings

A significant study evaluated HHSiD's effects on various animal models to assess its therapeutic potential. The findings indicated:

Propriétés

Numéro CAS |

98299-40-2 |

|---|---|

Formule moléculaire |

C20H33NOSi |

Poids moléculaire |

331.6 g/mol |

Nom IUPAC |

cyclohexyl-hydroxy-phenyl-(3-piperidin-1-ylpropyl)silane |

InChI |

InChI=1S/C20H33NOSi/c22-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)18-10-17-21-15-8-3-9-16-21/h1,4-5,11-12,20,22H,2-3,6-10,13-18H2 |

Clé InChI |

QTBCATBNRIYMPB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O |

SMILES canonique |

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O |

Pictogrammes |

Irritant |

Synonymes |

hexahydro-sila-diphenidol hexahydrosiladifenidol hexahydrosiladiphenidol HHSi-difenidol HHSiD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.